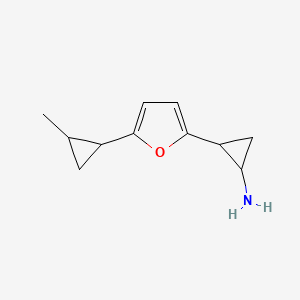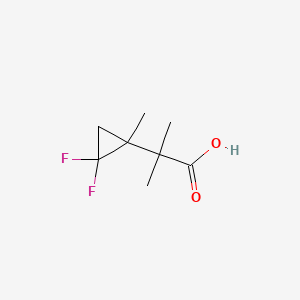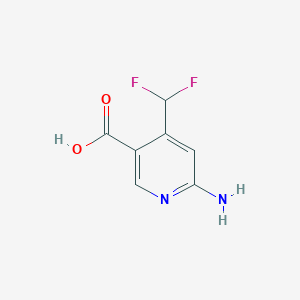![molecular formula C9H18ClNO B13581949 rac-[(1R,5S,6R)-5-aminobicyclo[3.2.1]octan-6-yl]methanolhydrochloride](/img/structure/B13581949.png)
rac-[(1R,5S,6R)-5-aminobicyclo[3.2.1]octan-6-yl]methanolhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-[(1R,5S,6R)-5-aminobicyclo[3.2.1]octan-6-yl]methanol hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a bicyclo[3.2.1]octane ring system with an amino group and a methanol moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,5S,6R)-5-aminobicyclo[3.2.1]octan-6-yl]methanol hydrochloride typically involves the following steps:
Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the amino group: The amino group can be introduced via reductive amination or other suitable methods.
Addition of the methanol moiety:
Industrial Production Methods
Industrial production of rac-[(1R,5S,6R)-5-aminobicyclo[3.2.1]octan-6-yl]methanol hydrochloride may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing efficient purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,5S,6R)-5-aminobicyclo[3.2.1]octan-6-yl]methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methanol groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
rac-[(1R,5S,6R)-5-aminobicyclo[3.2.1]octan-6-yl]methanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which rac-[(1R,5S,6R)-5-aminobicyclo[3.2.1]octan-6-yl]methanol hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Deoxycorticosterone: A steroid hormone with similar biological activity.
Uniqueness
rac-[(1R,5S,6R)-5-aminobicyclo[3.2.1]octan-6-yl]methanol hydrochloride is unique due to its bicyclic structure and the presence of both amino and methanol groups. This combination of features distinguishes it from other similar compounds and contributes to its diverse range of applications.
Properties
Molecular Formula |
C9H18ClNO |
|---|---|
Molecular Weight |
191.70 g/mol |
IUPAC Name |
[(1S,5R,6S)-5-amino-6-bicyclo[3.2.1]octanyl]methanol;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c10-9-3-1-2-7(5-9)4-8(9)6-11;/h7-8,11H,1-6,10H2;1H/t7-,8+,9+;/m0./s1 |
InChI Key |
SPJXVLBSTABQSO-FZRXOQNUSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@H]([C@@](C1)(C2)N)CO.Cl |
Canonical SMILES |
C1CC2CC(C(C1)(C2)N)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



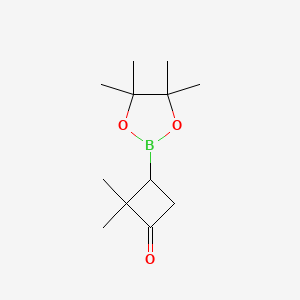
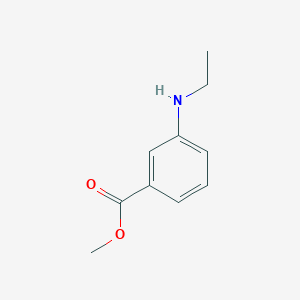
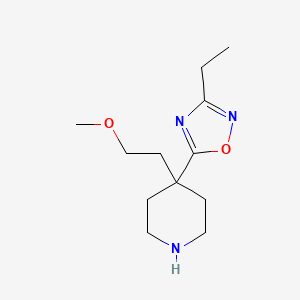
![1,4-Dimethyl-2-azabicyclo[2.2.1]heptane](/img/structure/B13581917.png)
![1-tert-butyl-3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B13581923.png)

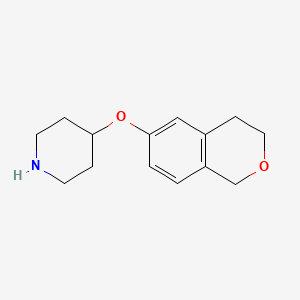
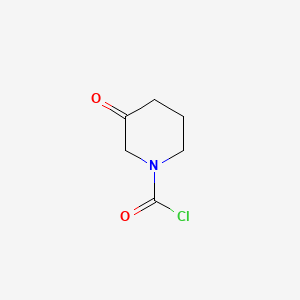
![[3-(Methylamino)propyl]phosphonic acid](/img/structure/B13581946.png)
